![molecular formula C11H11N3O3S2 B5123256 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as MPAS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamide compounds and has been synthesized using various methods. MPAS has shown promising results in various research applications, including the treatment of cancer, inflammation, and autoimmune diseases.
Mechanism of Action
The mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide involves the inhibition of various enzymes and signaling pathways. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also inhibits the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
Advantages and Limitations for Lab Experiments
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, its ability to induce apoptosis and inhibit angiogenesis, and its ability to reduce inflammation. However, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide research. One direction is to explore the potential of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide as a therapeutic agent for cancer, inflammation, and autoimmune diseases. Another direction is to investigate the mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide in more detail and identify new targets for inhibition. Additionally, future research could focus on improving the solubility and bioavailability of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide to increase its effectiveness as a therapeutic agent.
Synthesis Methods
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sulfonyl chloride. Another method involves the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sodium sulfite. The synthesized 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and autoimmune diseases. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
properties
IUPAC Name |
4-[(4-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-2-3-13-10(4-7)14-19(16,17)8-5-9(11(12)15)18-6-8/h2-6H,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFDLHNARSIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

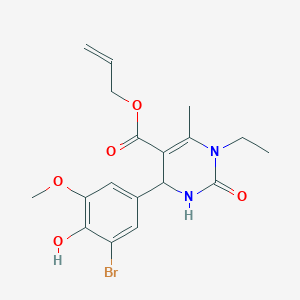
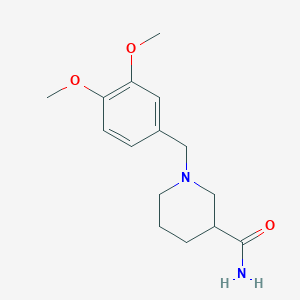
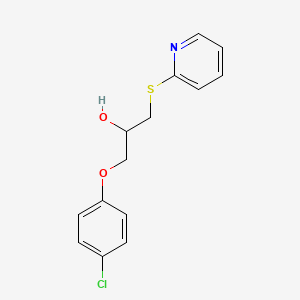
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
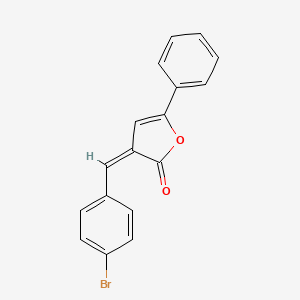
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
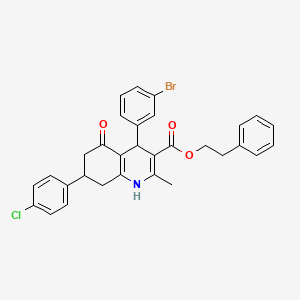
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
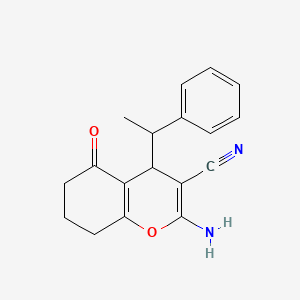
![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
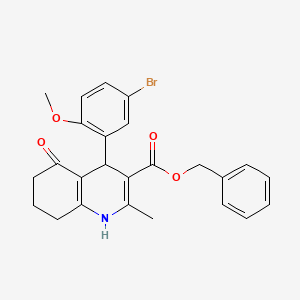
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)